molecular formula C17H28BNO2Si B3251286 1-(Triisopropylsilyl)-1H-indole-3-boronic acid CAS No. 208655-73-6

1-(Triisopropylsilyl)-1H-indole-3-boronic acid

Cat. No. B3251286
CAS RN: 208655-73-6
M. Wt: 317.3 g/mol
InChI Key: UWIXBYHAFCWSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Triisopropylsilyl)pyrrole-3-boronic acid” is a chemical compound with the empirical formula C13H26BNO2Si and a molecular weight of 267.25 . It’s a solid substance .


Molecular Structure Analysis

The InChI code for “1-(Triisopropylsilyl)pyrrole-3-boronic acid” is 1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Triisopropylsilyl)pyrrole-3-boronic acid” include a molecular weight of 267.25 , and it’s a solid substance . The InChI code is 1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 .

Scientific Research Applications

Indole Synthesis and Derivatives

Indole derivatives are fundamental to organic chemistry and drug development due to their biological relevance and therapeutic potential. The synthesis of indoles, including methods that may employ boronic acids like 1-(Triisopropylsilyl)-1H-indole-3-boronic acid, has been extensively reviewed. These syntheses are crucial for creating bioactive molecules, exploring new chemical reactions, and developing pharmaceuticals (Taber & Tirunahari, 2011).

Boronic Acid Drugs

Boronic acids have seen a significant increase in their use within medicinal chemistry. Their incorporation into drug molecules has led to the development of drugs with enhanced potency and improved pharmacokinetic profiles. Boronic acid-based drugs, including derivatives of indole-3-boronic acid, have demonstrated potential in treating various conditions, highlighting the importance of boronic acids in drug discovery and development (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Boronic acids and their derivatives play a critical role in the development of electrochemical biosensors. By exploiting the unique properties of boronic acids, such as their ability to form covalent bonds with diols, researchers have developed sensors for detecting sugars, glycated hemoglobin, and fluoride ions. This illustrates the versatile applications of boronic acids in creating sensitive and selective biosensors for healthcare and environmental monitoring (Wang et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Boron-containing compounds, such as those derived from indole-3-boronic acid, have found applications in the development of materials for organic light-emitting diodes (OLEDs). These materials contribute to the advancement of organic electronics by offering potential improvements in efficiency, color purity, and device stability. The exploration of boron-based compounds in OLEDs highlights the interdisciplinary nature of boronic acid applications, bridging organic chemistry and materials science (Squeo & Pasini, 2020).

Safety and Hazards

The safety information for “1-(Triisopropylsilyl)pyrrole-3-boronic acid” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

[1-tri(propan-2-yl)silylindol-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO2Si/c1-12(2)22(13(3)4,14(5)6)19-11-16(18(20)21)15-9-7-8-10-17(15)19/h7-14,20-21H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIXBYHAFCWSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=CC=CC=C12)[Si](C(C)C)(C(C)C)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Triisopropylsilyl)-1H-indole-3-boronic acid
Reactant of Route 2
Reactant of Route 2
1-(Triisopropylsilyl)-1H-indole-3-boronic acid
Reactant of Route 3
Reactant of Route 3
1-(Triisopropylsilyl)-1H-indole-3-boronic acid
Reactant of Route 4
Reactant of Route 4
1-(Triisopropylsilyl)-1H-indole-3-boronic acid
Reactant of Route 5
1-(Triisopropylsilyl)-1H-indole-3-boronic acid
Reactant of Route 6
Reactant of Route 6
1-(Triisopropylsilyl)-1H-indole-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.